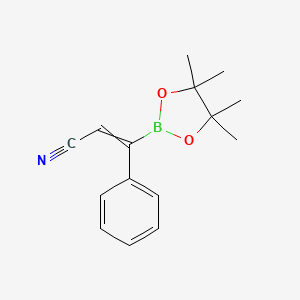
2-Cyano-1-phenylvinylboronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-1-phenylvinylboronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. Boronic esters, including pinacol esters, are highly valuable building blocks in organic synthesis due to their stability and versatility in various chemical reactions .
准备方法
The synthesis of 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester typically involves the reaction of 2-cyano-1-phenylvinylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-Cyano-1-phenylvinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach, to yield the corresponding hydrocarbon.
科学研究应用
2-Cyano-1-phenylvinylboronic Acid Pinacol Ester has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Boronic esters are explored for their potential in drug design and delivery, particularly as boron carriers for neutron capture therapy.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various functionalization reactions.
作用机制
The mechanism of action of 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron group to the desired substrate. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product .
相似化合物的比较
Similar compounds to 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester include:
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but lacks the cyano group, which can influence reactivity and selectivity.
2-Cyanophenylboronic Acid Pinacol Ester: Similar structure but with the cyano group directly attached to the phenyl ring, affecting its chemical properties.
属性
分子式 |
C15H18BNO2 |
|---|---|
分子量 |
255.12 g/mol |
IUPAC 名称 |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI 键 |
ZTFCCEYLXUEZBZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)

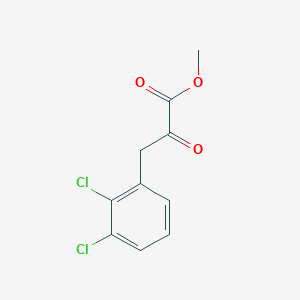
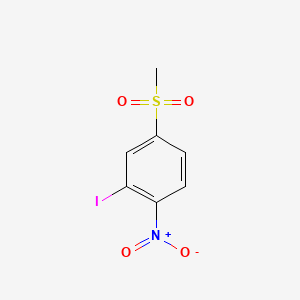
![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
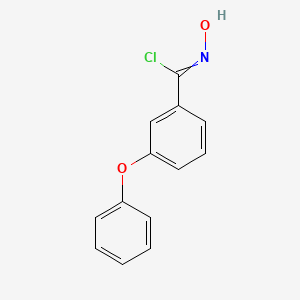
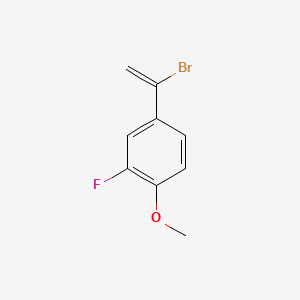
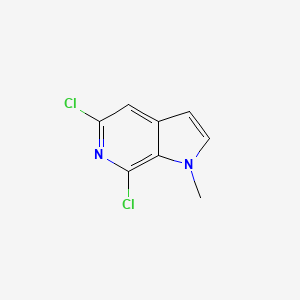
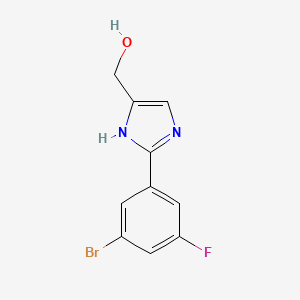

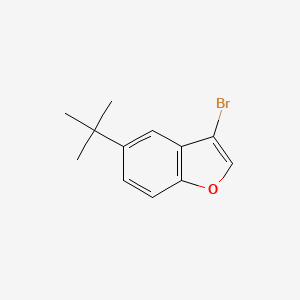

![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
